6-Methyl-4,7-bis(trimethylsilyl)-1,3-dihydrofuro[3,4-c]pyridine
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Overview
Description
6-Methyl-4,7-bis(trimethylsilyl)-1,3-dihydrofuro[3,4-c]pyridine is an organic compound characterized by the presence of trimethylsilyl groups and a fused furo-pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4,7-bis(trimethylsilyl)-1,3-dihydrofuro[3,4-c]pyridine typically involves the use of trimethylsilylating agents such as trimethylsilyl chloride or bis(trimethylsilyl)acetamide. These agents are used to introduce the trimethylsilyl groups into the molecule. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent hydrolysis of the trimethylsilyl groups .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the safety and efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-4,7-bis(trimethylsilyl)-1,3-dihydrofuro[3,4-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
6-Methyl-4,7-bis(trimethylsilyl)-1,3-dihydrofuro[3,4-c]pyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 6-Methyl-4,7-bis(trimethylsilyl)-1,3-dihydrofuro[3,4-c]pyridine involves its interaction with molecular targets and pathways. The trimethylsilyl groups can act as protecting groups during chemical reactions, allowing for selective modifications of the molecule. The furo-pyridine ring system can participate in various chemical interactions, contributing to the compound’s reactivity and potential biological activity .
Comparison with Similar Compounds
Similar Compounds
Pyrimidine, 5-methyl-2,4-bis(trimethylsilyl)oxy: Similar in having trimethylsilyl groups and a heterocyclic ring system.
4,7-Bis(dodecylthio)-[1,2,5]thiadiazolo[3,4-c]pyridine: Shares a similar fused ring system but with different substituents.
Uniqueness
6-Methyl-4,7-bis(trimethylsilyl)-1,3-dihydrofuro[3,4-c]pyridine is unique due to its specific combination of trimethylsilyl groups and the furo-pyridine ring system. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
92757-80-7 |
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Molecular Formula |
C14H25NOSi2 |
Molecular Weight |
279.52 g/mol |
IUPAC Name |
trimethyl-(6-methyl-4-trimethylsilyl-1,3-dihydrofuro[3,4-c]pyridin-7-yl)silane |
InChI |
InChI=1S/C14H25NOSi2/c1-10-13(17(2,3)4)11-8-16-9-12(11)14(15-10)18(5,6)7/h8-9H2,1-7H3 |
InChI Key |
NDFSAUHBXHWPCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(COC2)C(=N1)[Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
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